5-(1H-imidazol-2-yl)-2-methylaniline

Catalog No.
S3024100
CAS No.
1126367-12-1
M.F
C10H11N3
M. Wt
173.219
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1H-imidazol-2-yl)-2-methylaniline

CAS Number

1126367-12-1

Product Name

5-(1H-imidazol-2-yl)-2-methylaniline

IUPAC Name

5-(1H-imidazol-2-yl)-2-methylaniline

Molecular Formula

C10H11N3

Molecular Weight

173.219

InChI

InChI=1S/C10H11N3/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,11H2,1H3,(H,12,13)

InChI Key

NYAINBAPCOOXTC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC=CN2)N

Solubility

not available

Organic Synthesis

Scientific Field: Organic Chemistry Application Summary: In organic synthesis, 5-(1H-imidazol-2-yl)-2-methylaniline serves as a versatile reactant for synthesizing imidazole derivatives, which are crucial in constructing complex organic molecules. Methods of Application:

    Synthesis: Utilizing this compound as a nucleophilic reagent to form covalent bonds with electrophiles.

    Experimental Conditions: Reactions often require controlled temperatures and solvent systems to optimize yields.

    Yield: The efficiency of the reactions is measured by the yield of desired products, which varies based on reaction conditions.

    Analysis: Products are typically analyzed using NMR, IR, and mass spectrometry.

Biochemistry

Scientific Field: Biochemistry Application Summary: This compound is instrumental in the study of enzyme mechanisms and metabolic pathways involving imidazole rings. Methods of Application:

Pharmacology

Scientific Field: Pharmacology Application Summary: It’s used to develop new therapeutic agents, given its structural similarity to biologically active imidazoles. Methods of Application:

    Drug Synthesis: As a precursor in the synthesis of potential pharmacological agents.

    Biological Testing: In vitro assays to test biological activity.

    Biological Activity: Assays reveal potential therapeutic effects against various diseases.

    Drug Development: Promising compounds may enter further stages of drug development.

Medicinal Chemistry

Scientific Field: Medicinal Chemistry Application Summary: The compound is a building block for creating new drugs, especially those targeting diseases related to the imidazole system. Methods of Application:

Chemical Engineering

Scientific Field: Chemical Engineering Application Summary: It’s used in the design and synthesis of materials with specific electronic or photophysical properties. Methods of Application:

Materials Science

Scientific Field: Materials Science Application Summary: This compound contributes to the development of new materials with applications in various industries, including electronics and pharmaceuticals. Methods of Application:

5-(1H-imidazol-2-yl)-2-methylaniline, also known by its PubChem CID 46738292, is a molecule containing an aromatic ring (aniline) substituted with a methyl group and an imidazole ring at specific positions []. Limited information is currently available regarding its origin or specific significance in scientific research.


Molecular Structure Analysis

The key feature of 5-(1H-imidazol-2-yl)-2-methylaniline is the combination of two aromatic heterocycles: the five-membered imidazole ring and the six-membered benzene ring (aniline). The imidazole ring contains two nitrogen atoms, one with a hydrogen atom attached, while the aniline ring has an amino group (NH₂) attached. A methyl group (CH₃) is present on the second position of the aniline ring. This structure suggests potential for various types of interactions with other molecules due to the presence of aromatic rings and the lone pairs on the nitrogen atoms.


Chemical Reactions Analysis

  • Nucleophilic substitution: The lone pairs on the nitrogen atoms in the imidazole ring could act as nucleophiles, potentially reacting with electrophilic compounds.
  • Hydrogen bonding: The NH group in the aniline and the NH in the imidazole ring can participate in hydrogen bonding with other molecules containing hydrogen bond acceptors or donors.
  • Aromatic electrophilic substitution: The presence of the aromatic rings suggests the possibility of electrophilic aromatic substitution reactions, although the methyl group might hinder such reactions to some extent.

XLogP3

1.4

Dates

Modify: 2023-08-17

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